5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone
Overview
Description
5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone is an organic compound that belongs to the class of thiosemicarbazones Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone typically involves the reaction of 5-Bromo-2-thiophenecarbaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
- Dissolve 5-Bromo-2-thiophenecarbaldehyde in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophenes, depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone involves its interaction with various molecular targets. In the context of its anticancer activity, the compound is believed to inhibit the activity of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately resulting in cell death. Additionally, the compound may induce oxidative stress in cancer cells, further contributing to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: A precursor in the synthesis of 5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone.
2-Thiophenecarboxaldehyde: Lacks the bromine atom, resulting in different reactivity and biological activity.
Thiosemicarbazide: A key reagent in the synthesis of thiosemicarbazones.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a thiophene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to inhibit ribonucleotide reductase and induce oxidative stress sets it apart from other thiosemicarbazones, highlighting its potential as a therapeutic agent.
Properties
IUPAC Name |
[(E)-(5-bromothiophen-2-yl)methylideneamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3S2/c7-5-2-1-4(12-5)3-9-10-6(8)11/h1-3H,(H3,8,10,11)/b9-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGNVBDKJLKURJ-YCRREMRBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C=NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=N/NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421409 | |
Record name | NSC109389 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10421409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40104-33-4 | |
Record name | NSC109389 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC109389 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10421409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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